4,6-二氯吡啶酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

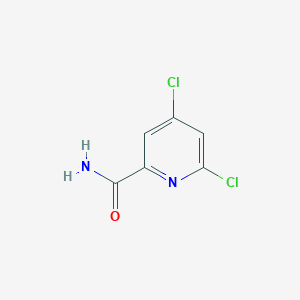

4,6-Dichloropicolinamide is a chemical compound that is related to various herbicides and pharmaceutical intermediates. It is structurally similar to compounds such as 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid, which are known for their use in agricultural applications as auxinic herbicides . The compound is also structurally related to 4-chloropicolinamidrazone derivatives, which have been studied for their microbiological activity . Although the provided papers do not directly discuss 4,6-Dichloropicolinamide, they provide insights into the synthesis and properties of closely related compounds.

Synthesis Analysis

The synthesis of related compounds such as 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid involves the use of pentachloropyridine as a key intermediate. A stable isotope of pentachloropyridine was prepared and then carried through a seven-step synthesis to yield isotopically labeled derivatives of these compounds . The synthesis of 4-chloropicolinamidrazone derivatives from 4-chloropicolinamide involves reactions with various reagents such as alkyl halides and aldehydes, indicating that similar methodologies could potentially be applied to the synthesis of 4,6-Dichloropicolinamide .

Molecular Structure Analysis

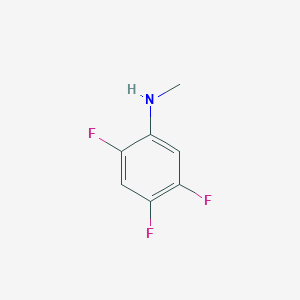

The molecular structure of 4,6-Dichloropicolinamide would likely resemble the structures of the compounds mentioned in the provided papers, with the presence of chloro substituents on the picolinamide ring. The presence of these substituents can significantly influence the electronic properties of the molecule and its reactivity . The exact molecular structure of 4,6-Dichloropicolinamide would need to be determined using spectroscopic methods such as NMR and X-ray crystallography to confirm the positions of the chlorine atoms and the overall geometry of the molecule.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 4,6-Dichloropicolinamide, such as the selective removal of a chlorine atom via electrochemical reduction, suggest that 4,6-Dichloropicolinamide could also undergo various chemical transformations . The reactivity of the chloro substituents and the amide functionality would be key factors in determining the types of chemical reactions that 4,6-Dichloropicolinamide could participate in. The synthesis of 4-chloropicolinamidrazone derivatives also indicates that the picolinamide moiety can react with a range of reagents to form new compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4,6-Dichloropicolinamide are not directly discussed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the solubility, melting point, and stability of the compound would be influenced by the presence of the chloro substituents and the amide group. The electronic properties such as the dipole moment and the potential for hydrogen bonding would also be important factors to consider . The synthesis of 4,6-dichloropyrimidines from related malonyl chlorides and thiocyanates suggests that the dichloro substituents could play a role in the reactivity and stability of the pyrimidine ring, which could be extrapolated to the picolinamide ring system .

科学研究应用

1. 环境影响和毒性

- 持久性和毒性分析: 2,4-D,与4,6-二氯吡啶酰胺相关,显示在环境中具有显著的持久性,并对非目标生物(包括人类和水生生物)具有潜在毒性。这需要有效的策略来减轻其环境影响(Islam et al., 2017)。

2. 生物降解和植物修复

- 微生物降解: 研究表明,某些微生物(如伞形孢霉)具有降解2,4-D的能力,突显了生物修复方法在管理此类化合物引起的环境污染中的潜力(Nykiel-Szymańska等,2017)。

- 植物修复增强: 已发现细菌内生菌可以增强植物(如豌豆)的植物修复能力,用于从受污染基质中去除2,4-D,为减少作物中除草剂残留提供了可持续的方法(Germaine et al., 2006)。

3. 水处理的先进氧化过程

- 光催化降解: 使用掺铁二氧化钛纳米颗粒已显示出在紫外线和阳光照射下降解水溶液中的2,4-D的潜力,指向光催化过程在水处理中的潜力(Ebrahimi et al., 2020)。

- 电催化降解: 研究表明,过氧化铅电极在水中对2,4-D的电催化降解中的有效性,提出了一种处理受除草剂污染水的可行方法(Dargahi et al., 2019)。

4. 分子和遗传研究

- 遗传毒性效应: 使用RAPD分析等方法评估表明,2,4-D可能导致玉米等生物的遗传毒性效应,强调了在农业中谨慎管理其使用的必要性(Aksakal et al., 2013)。

安全和危害

属性

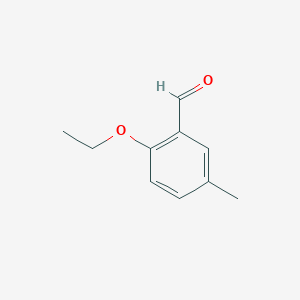

IUPAC Name |

4,6-dichloropyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTQJDNUCOHDDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297375 |

Source

|

| Record name | 4,6-Dichloro-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloropicolinamide | |

CAS RN |

98141-39-0 |

Source

|

| Record name | 4,6-Dichloro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98141-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)